molecular formula C11H26NO2P B14117582 Isopropyl aminoethylmethyl phosphonite CAS No. 57856-11-8

Isopropyl aminoethylmethyl phosphonite

Cat. No.: B14117582
CAS No.: 57856-11-8
M. Wt: 235.30 g/mol
InChI Key: OIQVKKOBTVZIFE-UHFFFAOYSA-N
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Description

Isopropyl aminoethylmethyl phosphonite (commonly referred to as QL) is an organophosphorus compound with the IUPAC name O-Ethyl-2-diisopropylaminoethyl methylphosphonite (CAS 57856-11-8) . It is a thick, colorless liquid with a distinctive fishy odor and serves as a precursor to the nerve agent VX, which inhibits acetylcholinesterase . QL’s molecular formula is C₁₁H₂₆NO₂P, featuring a phosphonite backbone with ethyl, methyl, and diisopropylaminoethyl substituents. Historically, QL was synthesized for the U.S. Bigeye binary chemical weapon program, where it reacted with sulfur-containing compounds to form VX during weapon deployment .

QL’s applications extend beyond chemical warfare: it has been studied as a polymer stabilizer due to its ability to mitigate oxidative degradation during melt processing . Its decomposition products include methylphosphonic acid, ethanol, and sodium hydroxide, which require specialized neutralization protocols .

Properties

CAS No.

57856-11-8

Molecular Formula

C11H26NO2P

Molecular Weight

235.30 g/mol

IUPAC Name

N-[2-[ethoxy(methyl)phosphanyl]oxyethyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C11H26NO2P/c1-7-13-15(6)14-9-8-12(10(2)3)11(4)5/h10-11H,7-9H2,1-6H3

InChI Key

OIQVKKOBTVZIFE-UHFFFAOYSA-N

Canonical SMILES

CCOP(C)OCCN(C(C)C)C(C)C

boiling_point

230 °C /450 °F/

Color/Form

Colorless liquid

physical_description

This material is a chemical weapon or chemical weapon precursor.

solubility

Slight solubility in water

vapor_density

8.1 (Air = 1)

vapor_pressure

0.01 mm Hg at 25 °C /77 °F/

Origin of Product

United States

Preparation Methods

Isopropyl aminoethylmethyl phosphonite is synthesized through the transesterification of diethyl methylphosphonite with 2-(diisopropylamino)ethanol . This reaction involves the exchange of the ethyl group in diethyl methylphosphonite with the 2-(diisopropylamino)ethyl group, resulting in the formation of this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Isopropyl aminoethylmethyl phosphonite undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts such as acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Key Findings :

  • Phosphonites (including QL) and phosphines outperform phosphites in maintaining polymer viscosity (high MFR) and color stability, critical for industrial polyethylene processing.
  • Phosphites exhibit slower oxidative degradation but are less effective in preventing structural changes during extrusion .

Structural Analogs in Organophosphorus Chemistry

QL shares structural motifs with other phosphonites and nerve agent precursors (Table 2):

Compound CAS RN Molecular Formula Application Key Differences from QL
QL (O-Ethyl-2-diisopropylaminoethyl methylphosphonite) 57856-11-8 C₁₁H₂₆NO₂P VX precursor, polymer stabilizer Baseline compound
Ethyl 2-diisopropylaminoethyl ethylphosphonite Not listed C₁₂H₂₈NO₂P Stabilizer research Ethyl substituent instead of methyl
Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate N/A C₃H₁₂NO₂PS Chemical warfare agent analog Phosphonothiolate backbone, ammonium salt
Isopropyl methyl methylphosphonite Not listed C₅H₁₃O₂P Asymmetric catalysis Simpler structure, no aminoethyl group

Key Findings :

  • Substituting ethyl for methyl groups (e.g., ethylphosphonite derivatives) alters steric and electronic properties, impacting reactivity in catalysis or stabilization .
  • Phosphonothiolates (e.g., cyclohexylmethyl derivatives) exhibit distinct toxicity profiles due to sulfur incorporation, making them less volatile but more persistent in the environment .

Pharmacologically Active Compounds with Structural Similarities

Despite its role as a nerve agent precursor, QL shares mass spectrometry similarities with non-toxic compounds like procainamide and carnitine derivatives (Table 3) :

Compound Type Function Structural Overlap with QL
Procainamide Antiarrhythmic drug Sodium channel blocker Similar molecular mass (235.12 Da)
Carnitine Metabolic aid Facilitates fatty acid oxidation D-carnitine side chain resemblance

Key Findings :

  • QL’s phosphonite backbone and alkylamino groups differentiate it from bioactive molecules like procainamide .

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